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N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a tetrahydropyran carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction where a methoxybenzene derivative is reacted with an appropriate electrophile.
Formation of the tetrahydropyran ring: This can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling of the carboxamide moiety: The final step involves the formation of the carboxamide linkage through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding thiol or sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfone derivatives.
Reduction products: Thiol or sulfide derivatives.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for targeting specific biological pathways.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Chemical Research: As a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylcarboxamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide: Contains a hydroxy group instead of a methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with notable pharmacological potential. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a dioxidotetrahydrothiophen moiety and a methoxyphenyl group. Its molecular formula is C19H19N3O4S, with a molecular weight of approximately 417.5 g/mol. The presence of these groups contributes to its reactivity and biological activity.
This compound primarily acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . This mechanism is significant for modulating neuronal excitability and influencing various physiological processes. The compound may also inhibit specific enzymes related to oxidative stress and inflammation, thereby reducing cellular damage .
Anticancer Properties
Research has indicated that derivatives of tetrahydrobenzopyrans, including this compound, exhibit potent anticancer activity against various cancer cell lines. Studies have tested compounds against A549 (lung), HT-29 (colon), MKN-45 (gastric), U87MG (glioblastoma), SMMC-7721 (liver), and H460 (lung) cells using the MTT assay . The results showed that certain derivatives displayed significant cytotoxicity, highlighting the potential for further development in cancer therapeutics.
Compound | Cell Line Tested | IC50 Value (µM) | Activity |
---|---|---|---|
7e | A549 | 5.2 | High |
7f | HT-29 | 6.3 | High |
9b | U87MG | 4.8 | Very High |
9e | MKN-45 | 7.0 | Moderate |
Neuroprotective Effects
The activation of GIRK channels by this compound suggests potential neuroprotective effects. By modulating neuronal excitability, it may help in conditions characterized by excessive neuronal firing, such as epilepsy or neurodegenerative diseases .
Case Studies and Research Findings
- Study on GIRK Channel Activation : A study focused on the characterization of various derivatives identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as potent GIRK channel activators with improved metabolic stability compared to traditional compounds .
- Anticancer Activity Assessment : In vitro studies demonstrated that several synthesized derivatives exhibited IC50 values significantly lower than standard drugs like foretinib, indicating their potential as effective anticancer agents .
- Enzyme Inhibition Studies : Preliminary investigations into the enzyme inhibition capabilities of this compound revealed its potential to modulate pathways related to oxidative stress, which could be beneficial in treating conditions associated with high oxidative damage .
Properties
Molecular Formula |
C17H23NO5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C17H23NO5S/c1-22-15-4-2-13(3-5-15)17(7-9-23-10-8-17)16(19)18-14-6-11-24(20,21)12-14/h2-5,14H,6-12H2,1H3,(H,18,19) |
InChI Key |
VISDPJUSCKWOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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